1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenoxy group, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized through the reaction of 2-methyl-5-propan-2-ylphenol with an appropriate alkylating agent under basic conditions. This intermediate is then reacted with 1-(3-chloropropyl)piperazine in the presence of a suitable base to form the desired piperazine derivative. Finally, the piperazine derivative is treated with oxalic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine
- 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;hydrochloride
- 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;acetate
Uniqueness
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is unique due to the presence of the oxalic acid moiety, which can enhance its solubility and reactivity compared to similar compounds. This unique feature may contribute to its distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.C2H2O4/c1-14(2)16-6-5-15(3)17(13-16)20-12-4-9-19-10-7-18-8-11-19;3-1(4)2(5)6/h5-6,13-14,18H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWAAOLCYUXLES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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